1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene
Brand Name: Vulcanchem
CAS No.: 120046-02-8
VCID: VC8339032
InChI: InChI=1S/C34H45Br/c1-31(2,3)26-14-24(15-27(20-26)32(4,5)6)22-13-23(19-30(35)18-22)25-16-28(33(7,8)9)21-29(17-25)34(10,11)12/h13-21H,1-12H3
SMILES: CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
Molecular Formula: C34H45B
Molecular Weight: 533.6 g/mol

1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene

CAS No.: 120046-02-8

Cat. No.: VC8339032

Molecular Formula: C34H45B

Molecular Weight: 533.6 g/mol

* For research use only. Not for human or veterinary use.

1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene - 120046-02-8

Specification

CAS No. 120046-02-8
Molecular Formula C34H45B
Molecular Weight 533.6 g/mol
IUPAC Name 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene
Standard InChI InChI=1S/C34H45Br/c1-31(2,3)26-14-24(15-27(20-26)32(4,5)6)22-13-23(19-30(35)18-22)25-16-28(33(7,8)9)21-29(17-25)34(10,11)12/h13-21H,1-12H3
Standard InChI Key NHWKDWCVWZDUAH-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Introduction

Structural Overview

Chemical Name: 1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene
Molecular Formula: C30H39BrC_{30}H_{39}Br
Molecular Weight: Approximately 487.54 g/mol
Structure: The compound consists of a benzene ring substituted at the 1-position with a bromine atom and at the 3- and 5-positions with phenyl groups. Each phenyl group is further substituted at its 3- and 5-positions with bulky tert-butyl groups.

Key Features:

  • Bromine Atom: Provides reactivity for further functionalization.

  • Tert-Butyl Groups: Sterically hindered groups that increase hydrophobicity and reduce intermolecular interactions, often influencing solubility and stability.

Synthesis

The synthesis of 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene involves multi-step organic reactions. A general synthetic route includes:

  • Bromination of Benzene Derivatives:

    • Bromination using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron tribromide (FeBr3FeBr_3).

  • Friedel-Crafts Alkylation:

    • Introduction of tert-butyl groups via Friedel-Crafts alkylation using tert-butyl chloride ((CH3)3CCl(CH_3)_3CCl) and aluminum chloride (AlCl3AlCl_3) as a catalyst.

  • Coupling Reactions:

    • Phenyl groups substituted with tert-butyl groups are introduced through cross-coupling reactions like Suzuki-Miyaura or Ullmann coupling.

  • Final Bromination Step:

    • Bromination at the desired position on the central benzene ring using selective conditions to achieve the target compound.

Applications

  • Organic Synthesis:

    • The bromine atom serves as a reactive site for further functionalization through reactions such as nucleophilic substitution or cross-coupling (e.g., Suzuki or Heck reactions).

  • Material Science:

    • The steric bulk provided by the tert-butyl groups makes this compound potentially useful in designing liquid crystals, polymers, or organic semiconductors.

  • Pharmaceutical Intermediates:

    • While not directly used as a drug, it can serve as an intermediate for synthesizing biologically active compounds.

  • Catalysis Research:

    • The compound's steric hindrance may make it useful in studying reaction kinetics or as a ligand precursor in transition-metal catalysis.

Challenges and Limitations

  • Synthesis Complexity:

    • Multi-step synthesis with precise control over regioselectivity can be challenging.

  • Cost and Availability:

    • The synthesis of such bulky compounds may involve expensive reagents and require specialized equipment.

  • Limited Solubility:

    • While soluble in non-polar solvents, its solubility in polar media is limited due to the hydrophobic tert-butyl groups.

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